molecular formula C8H8Br2Sn B14304820 (2,2-Dibromoethyl)(phenyl)stannane CAS No. 114475-16-0

(2,2-Dibromoethyl)(phenyl)stannane

Katalognummer: B14304820
CAS-Nummer: 114475-16-0
Molekulargewicht: 382.67 g/mol
InChI-Schlüssel: BOVSBGGXARUSOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Dibromoethyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to a phenyl group and a 2,2-dibromoethyl group. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromoethyl)(phenyl)stannane typically involves the reaction of phenylstannane with 2,2-dibromoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (2,2-Dibromoethyl)(phenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of (2,2-Dibromoethyl)(phenyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can form coordination complexes with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2,2-Dibromoethyl)(phenyl)stannane is unique due to the presence of the 2,2-dibromoethyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it valuable for specific synthetic applications and research studies .

Eigenschaften

CAS-Nummer

114475-16-0

Molekularformel

C8H8Br2Sn

Molekulargewicht

382.67 g/mol

IUPAC-Name

2,2-dibromoethyl(phenyl)tin

InChI

InChI=1S/C6H5.C2H3Br2.Sn/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;2H,1H2;

InChI-Schlüssel

BOVSBGGXARUSOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Sn]CC(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.